4-(4-carboxybenzoyl)phthalic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-(4-carboxybenzoyl)phthalic acid-related compounds involves several innovative approaches. Rajasekar and Venkatesan (2013) highlighted a method for preparing poly(amideimide)s from anhydride acid chloride monomers derived from 4-(4-carboxybenzoyl)phthalic acid, showcasing its utility in polymer science (Rajasekar & Venkatesan, 2013). This process underscores the acid's role in generating materials with desirable thermal stability and solubility in polar aprotic solvents.
Scientific Research Applications
Polymer Synthesis
A series of poly(amideimide)s were synthesized using 4-(p-carboxybenzoyl)phthalic anhydride as a monomer. This compound showed utility in creating polymers with good thermal stability and amorphous nature, indicating potential applications in materials science (Rajasekar & Venkatesan, 2013).
Trypsin Inhibition
A phthalic acid ester, structurally related to 4-(4-carboxybenzoyl)phthalic acid, demonstrated trypsin inhibitory activity. This suggests possible applications in biochemistry or medical research focusing on enzyme inhibition (Shah et al., 2014).
Textile Industry Applications
Novel metallophthalocyanines derived from 4-(carboxyphenylsulphanyl)phthalonitrile, related to 4-(4-carboxybenzoyl)phthalic acid, were supported on cotton fabric. This research highlights potential applications in the textile industry, particularly for dyeing and creating materials with specific optical and catalytic properties (Yıldırım, Sevim, & Gül, 2012).
Cancer Therapeutics
4-(2-Carboxybenzoyl)phthalic acid (NSC28620) was identified as a CDC25 inhibitor with potential anticancer activity. This research suggests the compound's relevance in developing cancer therapeutics (Cerchia et al., 2019).
Antifungal and Anti-leishmanial Effects
Compounds derived from phthalic acid, related to 4-(4-carboxybenzoyl)phthalic acid, showed significant antifungal and anti-leishmanial activities, indicating potential applications in developing new treatments for these conditions (Khan et al., 2011).
Catalysis and Reaction Mechanisms
N-(o-Carboxybenzoyl)-L-leucine, structurally related to 4-(4-carboxybenzoyl)phthalic acid, demonstrated intriguing catalytic properties in amide hydrolysis and imide formation, offering insights into reaction mechanisms and potential applications in synthetic chemistry (Onofrio et al., 2001).
properties
IUPAC Name |
4-(4-carboxybenzoyl)phthalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O7/c17-13(8-1-3-9(4-2-8)14(18)19)10-5-6-11(15(20)21)12(7-10)16(22)23/h1-7H,(H,18,19)(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHQCHOIAADKDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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